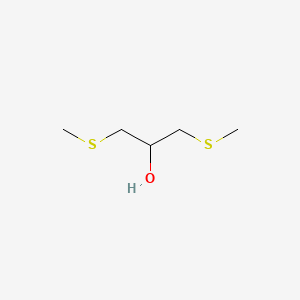

1,3-Bis(methylthio)-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methylsulfanyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQNSLFPJKRBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185684 | |

| Record name | 1,3-Bis(methylthio)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31805-83-1 | |

| Record name | 1,3-Bis(methylthio)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31805-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(methylthio)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31805-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(methylthio)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(methylthio)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(methylthio)-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T658L4YWD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol (CAS: 31805-83-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Bis(methylthio)-2-propanol, a key chemical intermediate and pharmaceutical reference standard. We will delve into its chemical and physical properties, explore its synthesis with mechanistic insights, discuss its critical role in drug development as a pharmaceutical impurity, and provide detailed analytical and safety protocols. This document is designed to be a practical resource, grounding theoretical concepts in field-proven applications.

Introduction and Core Chemical Identity

This compound, with the CAS number 31805-83-1, is a sulfur-containing organic compound.[1][2] Its structure features a propan-2-ol backbone with methylthio (-SCH₃) groups attached to the 1 and 3 positions.[1][2] This unique arrangement of functional groups—a secondary alcohol and two thioether linkages—makes it a valuable building block in organic synthesis and a significant compound in the pharmaceutical industry, notably as a known impurity in the production of the drug Nifuratel.[3][4] Understanding the properties and synthesis of this molecule is crucial for process optimization, quality control, and regulatory compliance in drug manufacturing.

Key Identifiers:

| Identifier | Value |

| CAS Number | 31805-83-1[1][2] |

| Molecular Formula | C₅H₁₂OS₂[1][2] |

| Molecular Weight | 152.29 g/mol [1][5] |

| IUPAC Name | 1,3-bis(methylthio)propan-2-ol[2] |

| Synonyms | 1,3-Bis(methylsulfanyl)propan-2-ol, Nifuratel Impurity 15[2][6] |

| InChI | InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3[2] |

| SMILES | CSCC(CSC)O[2] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

Physical Properties

| Property | Value | Source |

| Physical State | Liquid | Fisher Scientific[1] |

| Appearance | Colorless to light yellow liquid | --- |

| Odor | Stench | Fisher Scientific[1] |

| Boiling Point | 112 - 114 °C | Fisher Scientific[1] |

| pKa (predicted) | 13.55 ± 0.20 | Guidechem[7] |

| LogP (predicted) | 1.073 | Cheméo[8] |

| Water Solubility | -1.06 (log10 WS, mol/l) | Cheméo[8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), triplets for the methylene protons adjacent to the sulfur atoms (SCH₂), and singlets for the methyl protons of the thioether groups (SCH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. We would expect to see distinct signals for the methyl carbons, the methylene carbons, and the methine carbon attached to the hydroxyl group.

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would be expected at m/z 152. Key fragmentation patterns would likely involve the loss of water, methylthio groups, or cleavage of the carbon-sulfur bonds.

-

IR (Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-S stretching may appear in the fingerprint region (600-800 cm⁻¹).

Synthesis of this compound: A Mechanistic Approach

The most plausible and industrially relevant synthesis of this compound involves the nucleophilic ring-opening of epichlorohydrin with sodium thiomethoxide. This reaction is a classic example of an Sₙ2 reaction where the thiolate anion acts as a potent nucleophile.

Reaction Scheme

Caption: Overall synthesis of this compound.

Mechanistic Insights: The Causality of the Reaction Pathway

The reaction proceeds in a two-step sequence, both involving nucleophilic substitution.

Step 1: Ring-Opening of the Epoxide

The first equivalent of sodium thiomethoxide attacks one of the carbon atoms of the epoxide ring. In basic or neutral conditions, the attack of a strong nucleophile like a thiolate occurs at the less sterically hindered carbon of the epoxide. This regioselectivity is a hallmark of the Sₙ2 mechanism for epoxide ring-opening. The choice of a strong nucleophile is critical here; weaker nucleophiles would require acid catalysis, which could lead to side reactions. The result of this initial attack is the formation of a chlorohydrin intermediate, 1-chloro-3-(methylthio)propan-2-ol.

Caption: Mechanism of the initial epoxide ring-opening.

Step 2: Second Nucleophilic Substitution

The second equivalent of sodium thiomethoxide then displaces the chloride ion from the intermediate in a classic Sₙ2 reaction. The alkoxide formed in the first step is protonated by the solvent (often an alcohol like methanol or ethanol) to yield the final product, this compound. The choice of solvent is important; protic solvents can solvate the leaving group (chloride), facilitating its departure.

Representative Experimental Protocol

Materials:

-

Epichlorohydrin

-

Sodium thiomethoxide (or sodium methanethiolate)

-

Methanol (or other suitable alcohol)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium thiomethoxide (2.1 equivalents) in anhydrous methanol.

-

Addition of Epichlorohydrin: Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). The use of an organic solvent allows for the separation of the organic product from inorganic salts.

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Drug Development: The Nifuratel Impurity Case Study

This compound is recognized as a process-related impurity in the synthesis of Nifuratel, an antibacterial, antiprotozoal, and antifungal agent.[3][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory agencies as they can affect the safety and efficacy of the final drug product.

Formation as an Impurity

The synthesis of Nifuratel involves precursors that can lead to the formation of this compound. Its presence necessitates the development of robust analytical methods to detect and quantify it at very low levels to ensure the final drug product meets stringent purity requirements.

Role as a Pharmaceutical Reference Standard

Due to its status as a known impurity, highly purified this compound is used as a pharmaceutical reference standard.[3][4] This standard is essential for:

-

Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) that can accurately and precisely quantify this impurity in Nifuratel drug substance and drug product.[3]

-

Routine Quality Control: For routine testing of batches of Nifuratel to ensure that the level of this impurity is below the acceptable limit defined by pharmacopeias.[3]

-

Stability Testing: To monitor the potential for this impurity to form during the shelf-life of the drug product.[3]

Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound, particularly as a pharmaceutical impurity, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Proposed HPLC Method for Impurity Profiling

Based on analytical methods developed for Nifuratel, a reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

Chromatographic Conditions (Representative):

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water gradient | A gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a low wavelength (e.g., 210 nm) | As the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

Method Validation: Any analytical method used for quality control must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Workflow for HPLC-based impurity analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]

-

Fire Safety: Keep away from open flames and high temperatures. Suitable extinguishing media include water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

-

Stability and Reactivity: The compound is stable under normal conditions.[1] Avoid strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Conclusion

This compound is a specialty chemical with significant relevance in both synthetic organic chemistry and the pharmaceutical industry. Its synthesis via the ring-opening of epichlorohydrin is a robust and mechanistically well-understood process. As a critical impurity in the production of Nifuratel, the ability to synthesize, isolate, and accurately quantify this compound is paramount for ensuring drug quality and patient safety. This guide has provided a comprehensive technical framework for understanding and working with this compound, from its fundamental properties to its practical applications and handling.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 31805-83-1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Arkivoc. (2007). Regioselective ring opening of epoxides with thiols in water. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, May 8). Attack of ethoxide on epichlorohydrin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nifuratel-impurities. Retrieved from [Link]

-

PubMed. (2007). An improved HPLC method for determination of nifuratel in human plasma and its application to pharmacokinetics studies. Retrieved from [Link]

-

SciRP.org. (2025). Determination of Nifuratel in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

-

Sinoway. (n.d.). 1-Hydrazino-3-(methylthio)propan-2-ol Nifuratel impurity 14359-97-8. Retrieved from [Link]

Sources

- 1. US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 2. An improved HPLC method for determination of nifuratel in human plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Nifuratel in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]

- 8. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,3-Bis(methylthio)-2-propanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,3-Bis(methylthio)-2-propanol (CAS No. 31805-83-1). This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile chemical intermediate.

Introduction

This compound is a sulfur-containing organic compound featuring a propan-2-ol backbone with methylthio groups at the 1 and 3 positions. Its unique structure, possessing both a secondary alcohol and two thioether functionalities, imparts a range of chemical properties that make it a molecule of interest in synthetic and medicinal chemistry. Notably, it is recognized as a key impurity in the production of the broad-spectrum antimicrobial and antiprotozoal drug, Nifuratel, highlighting its relevance in pharmaceutical quality control and process chemistry.[1] This guide will delve into the core characteristics of this compound, providing practical insights for its handling, synthesis, and potential derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties are summarized in the table below. The presence of both a polar hydroxyl group and lipophilic methylthio moieties results in a molecule with moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂OS₂ | [1] |

| Molecular Weight | 152.29 g/mol | [2] |

| Appearance | Liquid | [2] |

| Odor | Stench | [2] |

| Boiling Point | 112-114 °C at 5 mmHg | [3] |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.073 (Calculated) | [4] |

| Water Solubility | -1.06 (log₁₀WS in mol/L, Calculated) | [4] |

| pKa (Predicted) | 13.55 ± 0.20 | Guidechem[5] |

| CAS Number | 31805-83-1 | [1] |

Qualitative Solubility: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran). Its solubility in water is predicted to be low.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable three-carbon dielectrophile with a methylthiolate source. A notable and insightful observation in the literature is the rearrangement that occurs during the reaction of 2,3-dibromo-1-propanol with thiolates, which predominantly yields the 1,3-disubstituted product.[3] This rearrangement is a key consideration in designing a synthetic route.

Proposed Synthetic Pathway

The most plausible synthetic route involves a double nucleophilic substitution of a dihalogenated propanol with sodium thiomethoxide. The reaction with 2,3-dibromo-1-propanol is reported to favor the formation of the 1,3-dithioether product.[3]

Sources

- 1. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(methylthio)-2-propanol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,3-bis(methylthio)-2-propanol, a valuable intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and critical analysis of each approach. The guide emphasizes scientific integrity, reproducibility, and safety, grounding all claims in authoritative references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₁₂OS₂, is a sulfur-containing propanol derivative. Its structure, featuring two thioether linkages flanking a secondary alcohol, makes it a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals. This guide will explore the most practical and efficient methods for its laboratory-scale synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and logically sound synthetic pathways, each starting from readily available precursors. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

The three principal synthetic strategies are:

-

Route A: Nucleophilic substitution on a 1,3-dihalogenated-2-propanol.

-

Route B: Two-step synthesis from epichlorohydrin.

-

Route C: Direct methylation of 1,3-dimercapto-2-propanol.

The following sections will provide a detailed exploration of each of these routes.

Synthetic Route A: From 1,3-Dihalogenated-2-propanols

This approach is a classic example of a double nucleophilic substitution reaction, where a sulfur nucleophile displaces two halide leaving groups. The most common starting materials for this route are 1,3-dichloro-2-propanol or 1,3-dibromo-2-propanol.

Reaction Principle and Mechanism

The core of this synthesis is the SN2 reaction between sodium methyl mercaptide (CH₃SNa) and the dihalogenated propanol. Sodium methyl mercaptide, a potent sulfur nucleophile, is typically prepared in situ by reacting methanethiol with a strong base like sodium hydroxide or sodium methoxide.

The reaction proceeds in two sequential SN2 steps. The thiolate anion attacks the primary carbons bearing the halogen atoms, leading to the displacement of the halide ions and the formation of the thioether bonds. The secondary alcohol group in the substrate remains unaffected under these conditions.

The mechanism involves a backside attack by the nucleophilic sulfur on the carbon atom bonded to the halogen.[1][2][3] This leads to an inversion of configuration at the carbon center, although in this achiral molecule, it is not stereochemically apparent. The reaction is typically bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile.[2][3]

Detailed Experimental Protocol

Materials and Equipment:

-

1,3-Dichloro-2-propanol

-

Sodium metal or Sodium methoxide

-

Methanethiol (or a solution in a suitable solvent)

-

Anhydrous methanol

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methyl Mercaptide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere with stirring. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, sodium methoxide (2.2 equivalents) can be used.

-

Addition of Methanethiol: Cool the sodium methoxide solution in an ice bath. Slowly add methanethiol (2.2 equivalents) to the solution via the dropping funnel. Caution: Methanethiol is a toxic and foul-smelling gas. This step must be performed in a well-ventilated fume hood.

-

Reaction with 1,3-Dichloro-2-propanol: To the freshly prepared sodium methyl mercaptide solution, add 1,3-dichloro-2-propanol (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 50 °C.

-

Reaction Completion and Workup: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction and Purification: To the residue, add water and extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Critical Parameters and Optimization

-

Stoichiometry: A slight excess of sodium methyl mercaptide is recommended to ensure complete conversion of the dihalide.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DMSO can also be used and may accelerate the reaction rate.

-

Temperature: While refluxing in methanol is effective, the reaction temperature can be adjusted based on the solvent and the reactivity of the halide (bromides react faster than chlorides).

-

Purity of Reagents: The use of anhydrous solvents and dry reagents is crucial to prevent side reactions, such as the hydrolysis of the mercaptide.

Synthetic Route B: From Epichlorohydrin

Epichlorohydrin is an inexpensive and highly reactive starting material. This synthetic route involves a two-step process: a nucleophilic ring-opening of the epoxide followed by a second nucleophilic substitution.

Reaction Principle and Mechanism

Step 1: Ring-Opening of Epichlorohydrin

The first step involves the ring-opening of the epichlorohydrin epoxide ring by a sulfur nucleophile, such as sodium methyl mercaptide. The attack of the nucleophile can occur at either of the two epoxide carbons. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered terminal carbon (C1), following an SN2-type mechanism.[1] This regioselectivity leads to the formation of 1-chloro-3-(methylthio)-2-propanol.

Step 2: Second Nucleophilic Substitution

The intermediate, 1-chloro-3-(methylthio)-2-propanol, then undergoes a second nucleophilic substitution with another equivalent of sodium methyl mercaptide to replace the remaining chlorine atom, yielding the final product, this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Epichlorohydrin

-

Sodium methyl mercaptide (or prepared in situ as in Route A)

-

Methanol or Ethanol

-

Standard workup and purification equipment as listed in Route A.

Procedure:

-

Preparation of Sodium Methyl Mercaptide: Prepare a solution of sodium methyl mercaptide (2.2 equivalents) in methanol as described in Route A.

-

Reaction with Epichlorohydrin: Cool the sodium methyl mercaptide solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC to observe the formation of the intermediate and then the final product.

-

Workup and Purification: The workup and purification procedure is identical to that described in Route A.

Causality Behind Experimental Choices

-

Two Equivalents of Nucleophile: Using at least two equivalents of the methyl mercaptide is essential to drive both the ring-opening and the subsequent substitution to completion.

-

Temperature Control: The initial low temperature for the epichlorohydrin addition is crucial to control the exothermic ring-opening reaction and minimize potential side reactions.

-

Solvent Choice: Protic solvents like methanol or ethanol are suitable for this reaction as they can protonate the alkoxide intermediate formed during the ring-opening.

Synthetic Route C: Direct Methylation of 1,3-Dimercapto-2-propanol

This is arguably the most straightforward route if the starting dithiol is readily available. It involves the direct methylation of the two thiol groups.

Reaction Principle and Mechanism

The synthesis relies on the deprotonation of the acidic thiol protons of 1,3-dimercapto-2-propanol with a suitable base to form a dithiolate. This dithiolate then acts as a potent nucleophile, reacting with a methylating agent, such as methyl iodide, in a double SN2 reaction to form the desired this compound.

The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly used to ensure complete deprotonation of the thiols.

Detailed Experimental Protocol

Materials and Equipment:

-

1,3-Dimercapto-2-propanol

-

Sodium hydroxide or Potassium carbonate

-

Methyl iodide

-

Acetone or Tetrahydrofuran (THF)

-

Standard workup and purification equipment.

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 1,3-dimercapto-2-propanol (1.0 equivalent) in a suitable solvent like acetone or THF. Add a base such as powdered potassium carbonate (2.5 equivalents) or a solution of sodium hydroxide (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.[4]

-

Methylation: Cool the mixture in an ice bath and add methyl iodide (2.2 equivalents) dropwise. Caution: Methyl iodide is a toxic and carcinogenic substance and should be handled with appropriate safety precautions in a fume hood.[4][5]

-

Reaction Completion and Workup: After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC). Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction and Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Final Purification: Purify the crude product by vacuum distillation.

Field-Proven Insights

-

Choice of Base: While strong bases like NaH are effective, using a milder base like potassium carbonate in a polar aprotic solvent like acetone can also drive the reaction to completion and simplifies the workup.[4]

-

Methylating Agent: Methyl iodide is a highly effective methylating agent for thiols. Other methylating agents like dimethyl sulfate could also be used, but require different reaction conditions and safety considerations.

-

Exclusion of Water: For reactions using strong bases like NaH, it is crucial to use anhydrous solvents to prevent quenching of the base.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂OS₂ | [6] |

| Molecular Weight | 152.28 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | Data not readily available, requires experimental determination or prediction. | |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.1 (s, 6H, 2 x SCH₃), ~2.7 (d, 4H, 2 x CH₂S), ~3.8 (m, 1H, CHOH), Hydroxyl proton signal may be broad and its chemical shift is concentration-dependent. | Predicted based on similar structures and general chemical shift ranges.[7][8] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~16 (2 x SCH₃), ~40 (2 x CH₂S), ~70 (CHOH) | Predicted based on similar structures and general chemical shift ranges.[9] |

| IR (neat) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2920 (C-H stretch), ~1430 (C-H bend), ~1050 (C-O stretch) | General expected absorbances for the functional groups present. |

| Mass Spectrometry | m/z: 152 (M⁺), characteristic fragmentation pattern. | [6] |

Safety Considerations

All synthetic procedures described in this guide should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methanethiol: Extremely flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact.[4][5]

-

Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle under an inert atmosphere.

-

Epichlorohydrin: Toxic, flammable, and a suspected carcinogen.

-

1,3-Dichloro-2-propanol: Harmful if swallowed or in contact with skin.

Conclusion

This technical guide has detailed three robust synthetic routes for the preparation of this compound. Each route offers distinct advantages and can be selected based on the specific needs of the researcher. The provided protocols are designed to be reproducible and are supported by mechanistic discussions grounded in established chemical principles. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemguide. NUCLEOPHILIC SUBSTITUTION - HALOGENOALKANES AND HYDROXIDE IONS. [Link]

- Google Patents.

-

European Patent Office. METHOD FOR PREPARING 3-METHYLTHIOPROPIONALDEHYDE. [Link]

-

Organic Syntheses. 4,5-DIBENZOYL-1,3-DITHIOLE-2-THIONE. [Link]

-

ResearchGate. Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. [Link]

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SlidePlayer. Nucleophilic Substitution Reactions. [Link]

-

ResearchGate. Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. [Link]

- Google Patents. Process for manufacturing epichlorohydrin.

-

Reddit. Methylation using iodomethane. [Link]

- Google Patents.

-

ProQuest. The reaction of beta-aryl nitro compounds with the sodium salt of methyl mercaptan. Part II. [Link]

-

ResearchGate. What are the best conditions of methylation of 2,5-dimercabtothiadiazole?. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Stenutz. Methylation with methyl iodide/sodium hydroxide. [Link]

-

J-STAGE. AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. [Link]

-

Chemistry LibreTexts. 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]

-

a total synthesis of herboxidiene methyl ester. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. [Link]

-

Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the FTIR Spectroscopy of 1,3-Bis(methylthio)-2-propanol

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1,3-Bis(methylthio)-2-propanol. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret FTIR data for this compound, ensuring scientific integrity and data reliability.

Section 1: Introduction to this compound

1.1 Chemical Identity and Structure

This compound is an organic compound featuring both secondary alcohol and thioether functional groups. Its unique structure makes it a valuable reference standard and an interesting subject for spectroscopic analysis.

-

IUPAC Name: 1,3-bis(methylsulfanyl)propan-2-ol[1]

-

Chemical Structure:

1.2 Physicochemical Properties

The compound exists as a liquid at standard conditions, a critical factor for determining the appropriate sample handling technique for FTIR analysis.[5] Its structure contains a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the oxygen and sulfur atoms), which influences its vibrational characteristics.[2]

1.3 Relevance in Research and Development

This compound is recognized as a pharmaceutical reference standard, particularly as an impurity of Nifuratel.[3] Accurate identification and characterization are therefore essential for quality control in drug development and manufacturing, where FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical tool.

Section 2: Fundamentals of FTIR Spectroscopy

2.1 The Principle of Molecular Vibrations

FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample.[6] The covalent bonds within a molecule are not rigid; they behave like springs, undergoing various stretching and bending vibrations at specific, quantized frequencies.[7] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a peak on the spectrum. The position of this peak, expressed as a wavenumber (cm⁻¹), is characteristic of the bond type and its chemical environment.[8]

2.2 Correlating Absorption Bands with Functional Groups

The power of FTIR lies in its ability to identify functional groups, as each group exhibits characteristic absorption bands.[8] The spectrum is typically divided into two main regions:

-

Functional Group Region (4000–1500 cm⁻¹): This region contains absorptions for most common functional groups (e.g., O-H, C-H, C=O) and is often used for initial identification.[6]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, such as C-O and C-S stretching, and various bending modes. These peaks are unique to the molecule as a whole, acting as a "molecular fingerprint."

For this compound, the key functional groups to identify are the secondary alcohol (O-H and C-O) and the thioethers (C-S).

Section 3: Experimental Protocol: Acquiring the FTIR Spectrum

3.1 Rationale for Method Selection: ATR-FTIR

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the most effective and modern sampling technique.[9] While traditional transmission methods using liquid cells exist, ATR-FTIR offers significant advantages:

-

Minimal Sample Preparation: A single drop of the liquid is sufficient.[10]

-

Ease of Use: The sample is placed directly on the ATR crystal, and cleaning is straightforward.[10][11]

-

High-Quality Data: It provides excellent sample-to-crystal contact, resulting in a strong, reproducible spectrum.[12]

This protocol is based on the use of a modern FTIR spectrometer equipped with a diamond ATR accessory, which is robust and chemically inert.

3.2 Detailed Step-by-Step Protocol for ATR-FTIR Analysis

This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the acquired data.

Instrumentation and Materials:

-

FTIR Spectrometer (e.g., Bruker Tensor 27, as mentioned in spectral databases[1])

-

Diamond ATR accessory

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free laboratory wipes

Protocol Steps:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Confirm the ATR crystal is clean and free of any residue from previous analyses by inspecting its surface.

-

-

Background Collection (Self-Validation Step 1):

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench.

-

Causality: The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption bands from the sample itself. An improper background is the most common source of error.

-

Set acquisition parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a single, small drop of this compound onto the center of the diamond ATR crystal. The amount should be sufficient to completely cover the crystal surface.[10]

-

-

Spectrum Acquisition (Self-Validation Step 2):

-

Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

Causality: Using identical parameters ensures that the background subtraction is mathematically sound and does not introduce artifacts.

-

-

Post-Acquisition Processing and Cleaning:

-

The resulting spectrum should be displayed in % Transmittance or Absorbance. If necessary, apply an ATR correction and/or a baseline correction using the spectrometer software to improve data presentation.

-

Thoroughly clean the ATR crystal using a lint-free wipe moistened with isopropanol.[11] Run a new scan to confirm the crystal is clean and the spectrum has returned to the baseline.

-

3.3 Experimental Workflow Diagram

Caption: ATR-FTIR workflow for the analysis of this compound.

Section 4: Spectral Interpretation and Analysis

The FTIR spectrum of this compound provides a unique fingerprint, confirming its structure through the identification of its key functional groups.

4.1 Detailed Band Assignments

The interpretation below correlates the expected absorption bands with the molecular structure of the compound.

-

Hydroxyl (O-H) Region (ca. 3600-3200 cm⁻¹):

-

A prominent, strong, and broad absorption band is expected in this region, typically centered around 3400 cm⁻¹.[13][14]

-

Causality: The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This interaction creates a continuum of bond strengths, smearing the individual sharp absorptions into one broad envelope.[14] Its presence is definitive proof of the alcohol functional group.

-

-

Aliphatic (C-H) Region (ca. 3000-2850 cm⁻¹):

-

Multiple sharp, strong peaks will appear just below 3000 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[15]

-

-

Fingerprint Region (< 1500 cm⁻¹): This region contains the most complex and specific information.

-

C-H Bending Vibrations (ca. 1470-1350 cm⁻¹): Expect medium-intensity peaks corresponding to the scissoring and bending modes of the CH₂ and CH₃ groups.

-

C-O Stretching Vibration (ca. 1150-1075 cm⁻¹): A strong, distinct peak in this range is characteristic of a secondary alcohol.[16] This band arises from the stretching of the C-O single bond and its position helps differentiate it from primary or tertiary alcohols.

-

C-S Stretching Vibrations (ca. 800-600 cm⁻¹): The C-S stretching vibration for thioethers is typically weak in intensity and can be difficult to definitively assign.[17] A weak absorption band may be observed around 700 cm⁻¹, which is indicative of the thioether linkages.[17] While not as prominent as the O-H or C-O bands, its presence is consistent with the known structure.

-

4.2 Data Summary Table

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (H-Bonded) | Secondary Alcohol (-OH) |

| 3000 - 2850 | Strong, Sharp | C-H Asymmetric & Symmetric Stretch | Aliphatic (CH₂, CH₃) |

| 1470 - 1350 | Medium | C-H Bending | Aliphatic (CH₂, CH₃) |

| 1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

| 800 - 600 | Weak to Medium | C-S Stretch | Thioether (-S-CH₃) |

Section 5: Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is definitively characterized by a strong, broad O-H stretching band around 3400 cm⁻¹, sharp aliphatic C-H stretching bands below 3000 cm⁻¹, and a strong C-O stretching band characteristic of a secondary alcohol between 1150-1075 cm⁻¹. The presence of weaker C-S stretching bands in the fingerprint region completes the molecular profile. By following a robust, self-validating protocol such as the ATR-FTIR method detailed here, researchers can reliably obtain high-quality spectra for unambiguous identification and quality control, which is paramount in its application as a pharmaceutical reference standard.

Section 6: References

-

Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

National Center for Biotechnology Information. This compound | C5H12OS2 | CID 99550. PubChem. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

ResearchGate. FTIR spectra of O-H stretching vibrations in the region located between.... [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. FTIR spectra of petroleum thioethers with different treatment.... [Link]

-

ResearchGate. FTIR spectra of (a) pure CS, (b) PT-NH2/CS complex, and (c) PT-NH2. [Link]

-

ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 31805-83-1). [Link]

-

Shimadzu. Liquid Samples. [Link]

-

MDPI. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

ResearchGate. Typical FTIR spectrum obtained from 2-propanol reagent. [Link]

-

Canadian Science Publishing. The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

National Institutes of Health. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

-

ResearchGate. FTIR spectrum of various concentrations of ethanol in propanol.... [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

AZoM. (2025). How to Read and Interpret the IR Spectra: A Beginner's Guide. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

-

ResearchGate. Figure 5 shows the main changes in the FTIR spectrum of the outer.... [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. This compound | C5H12OS2 | CID 99550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-bis(methylthio)propan-2-ol - SRIRAMCHEM [sriramchem.com]

- 4. This compound (CAS 31805-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.at [fishersci.at]

- 6. azooptics.com [azooptics.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to 1,3-Bis(methylthio)-2-propanol and Its Pivotal Role in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and complex organic synthesis, certain molecules, while not always in the spotlight, play a crucial and often indispensable role as building blocks and reference materials. 1,3-Bis(methylthio)-2-propanol is one such unassuming yet vital compound. This in-depth technical guide provides a comprehensive literature review of its applications, focusing on its synthesis, properties, and significant role in the pharmaceutical industry, particularly in the quality control of the antimicrobial drug Nifuratel.

Unveiling this compound: A Molecular Profile

This compound, with the chemical formula C₅H₁₂OS₂, is a propanol derivative characterized by the presence of two methylthio (-SCH₃) groups at the 1 and 3 positions and a hydroxyl (-OH) group at the 2 position[1]. This unique arrangement of functional groups dictates its chemical reactivity and utility in various synthetic pathways.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 31805-83-1 |

| Molecular Formula | C₅H₁₂OS₂ |

| Molecular Weight | 152.29 g/mol |

| IUPAC Name | 1,3-bis(methylthio)propan-2-ol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

The Synthetic Pathway: Crafting a Key Intermediate

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not explicitly documented in readily available literature, its structure strongly suggests a logical synthetic route based on fundamental principles of organic chemistry. The most probable and industrially scalable approach involves the nucleophilic substitution reaction of a suitable three-carbon precursor with a methylthiolate source.

A plausible and efficient synthetic strategy would be the reaction of 1,3-dichloro-2-propanol with sodium thiomethoxide (NaSCH₃). In this SN2 reaction, the thiomethoxide anion acts as a potent nucleophile, displacing the chloride ions at the 1 and 3 positions of the propanol backbone[2].

Hypothesized Synthesis of this compound

Sources

- 1. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]

- 2. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(methylthio)-2-propanol is a sulfur-containing organic compound that has garnered significant interest within the pharmaceutical industry. While not a household name, this molecule plays a crucial role as a certified reference material for the quality control of Nifuratel, a broad-spectrum antimicrobial and antiprotozoal agent. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of the antibacterial and antiprotozoal drug, Nifuratel. Nifuratel was first developed in the 1960s by the Italian pharmaceutical company Poli Industria Chimica. The original synthesis of Nifuratel, as described in a 1963 Belgian patent, involved the reaction of epichlorohydrin with methyl mercaptan, followed by a series of steps to yield the final drug substance.

It is within this synthetic pathway that this compound emerges, primarily as a process-related impurity. Specifically, it is designated as "Nifuratel Impurity 15"[1][2]. The formation of this dithioether is a consequence of the reaction of epichlorohydrin with two equivalents of methyl mercaptan or its corresponding thiolate. While the desired reaction for the Nifuratel synthesis involves the addition of one equivalent of methyl mercaptan, the presence of an excess of the thiol nucleophile can lead to the formation of this compound.

The identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Consequently, the synthesis and isolation of pure this compound have become necessary for its use as an analytical standard to monitor and control the levels of this specific impurity in Nifuratel production batches.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical applications.

| Property | Value | Source |

| CAS Number | 31805-83-1 | PubChem[1] |

| Molecular Formula | C5H12OS2 | PubChem[1] |

| Molecular Weight | 152.29 g/mol | Fisher Scientific[3] |

| IUPAC Name | 1,3-bis(methylsulfanyl)propan-2-ol | PubChem[1] |

| Appearance | Liquid | Fisher Scientific[3] |

| Boiling Point | 543.10 K (269.95 °C) | Cheméo[4] |

| Melting Point | 260.73 K (-12.42 °C) | Cheméo[4] |

| Density | No data available | |

| Solubility | LogP (octanol/water): 1.073 | Cheméo[4] |

| Vapor Pressure | No data available | |

| Refractive Index | No data available |

Synthesis of this compound

The synthesis of this compound can be logically deduced from the established synthetic routes for Nifuratel, which utilize epichlorohydrin and a methylthiol source. The most direct approach involves the nucleophilic ring-opening of epichlorohydrin by two equivalents of sodium methylthiolate.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from epichlorohydrin and sodium methylthiolate.

Materials:

-

Epichlorohydrin (1.0 eq)

-

Sodium methylthiolate (2.1 eq)

-

Methanol (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methylthiolate (2.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Epichlorohydrin: Cool the solution to 0 °C using an ice bath. Slowly add epichlorohydrin (1.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Use of Sodium Methylthiolate: Sodium methylthiolate is a strong nucleophile that readily attacks the epoxide ring of epichlorohydrin. Using a slight excess (2.1 eq) ensures the complete conversion of the starting material and drives the reaction towards the formation of the desired disubstituted product.

-

Anhydrous Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve both the sodium methylthiolate and the epichlorohydrin. Using the anhydrous form minimizes unwanted side reactions with water.

-

Low-Temperature Addition: The reaction is exothermic. Adding the epichlorohydrin at a low temperature helps to control the reaction rate and prevent potential side reactions or a runaway reaction.

-

Inert Atmosphere: While not strictly necessary for this specific reaction, using an inert atmosphere is good practice when working with thiolates to prevent oxidation.

-

Aqueous Work-up and Extraction: The work-up procedure is designed to remove any remaining salts and water-soluble impurities. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.

-

Purification: Vacuum distillation is a suitable method for purifying liquid compounds with relatively high boiling points. Column chromatography provides an alternative for achieving high purity, especially on a smaller scale.

Applications in Drug Development and Research

The primary and most well-documented application of this compound is its use as a pharmaceutical reference standard . Specifically, it serves as a certified impurity standard for the quality control of Nifuratel[1].

Role as a Nifuratel Impurity Standard

In the synthesis of Nifuratel, the formation of "Nifuratel Impurity 15" (this compound) is a potential outcome. Regulatory bodies such as the FDA and EMA require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized standard of this impurity is essential for:

-

Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Nifuratel drug substance and drug product.

-

Quality Control: To routinely monitor the levels of this impurity in each batch of Nifuratel produced, ensuring that it remains below the established safety thresholds.

-

Stability Testing: To assess the potential for this impurity to form during the storage of the Nifuratel drug product.

The availability of high-purity this compound allows for accurate calibration of analytical instruments and ensures the reliability of quality control data.

Potential for Further Research

While its role as a reference standard is its main application, the structural motif of this compound could be of interest in other areas of medicinal chemistry and drug discovery. Dithioether compounds are known to exhibit a range of biological activities and can serve as versatile building blocks in organic synthesis. Further research could explore the potential of this compound and its derivatives as:

-

Enzyme Inhibitors: The sulfur atoms could potentially interact with the active sites of certain enzymes.

-

Metal Chelators: The dithioether moiety could be explored for its ability to chelate metal ions, which may have therapeutic applications.

-

Scaffolds for New Drug Candidates: The propanol backbone with two thioether functionalities provides a flexible scaffold for the synthesis of new and diverse molecules with potential biological activity.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant position in the pharmaceutical landscape as a critical analytical standard for the quality control of the drug Nifuratel. Its history is intertwined with the development of this important antimicrobial agent, and its synthesis is a logical extension of the Nifuratel manufacturing process. For researchers and professionals in drug development, a thorough understanding of this molecule's properties, synthesis, and primary application is essential for ensuring the quality and safety of pharmaceutical products. Furthermore, its unique structural features may hold untapped potential for future research and discovery in medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN103232445A - Method for preparing nifuratel.

- Google Patents. (n.d.). CN112457304A - Preparation method of nifuratel.

- Google Patents. (n.d.). CN102863434A - Synthetic method of nifuratel.

Sources

1,3-Bis(methylthio)-2-propanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Bis(methylthio)-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosulfur compound with potential applications in various fields of chemical research and drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and the principles of solute-solvent interactions. Furthermore, it offers a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents of interest.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂OS₂ | [1][2][3] |

| Molecular Weight | 152.29 g/mol | [2] |

| Appearance | Liquid (at room temperature) | [2] |

| IUPAC Name | 1,3-bis(methylthio)propan-2-ol | [1] |

| CAS Number | 31805-83-1 | [1][2] |

| Computed XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 (1 from oxygen, 2 from sulfur) | [1] |

| Topological Polar Surface Area | 70.8 Ų | [3] |

The structure of this compound contains both polar and non-polar moieties. The central hydroxyl (-OH) group is a key polar feature, capable of acting as a hydrogen bond donor and acceptor. The two thioether (-S-CH₃) groups also contribute to the molecule's polarity, with the sulfur atoms acting as weak hydrogen bond acceptors. The five-carbon backbone provides a degree of non-polar character.

Theoretical Prediction of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

Analysis of Intermolecular Forces

The solubility of this compound is governed by the interplay of the following intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group is the most significant contributor to hydrogen bonding. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The C-O, C-S, and S-C bonds are polar, resulting in a net molecular dipole moment. This allows for favorable interactions with other polar molecules.

-

London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. The five-carbon chain and the methyl groups of the thioethers will interact with non-polar solvents via these forces.

Predicted Solubility in Different Solvent Classes

Based on the structural features of this compound, its predicted solubility in various classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl group of the solute, acting as both hydrogen bond donors and acceptors. The relatively short carbon chain of the solute will not significantly hinder its dissolution in these polar solvents.[6][7][8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): Good to moderate solubility is predicted. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group.[9] Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMSO, are likely to be excellent solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Limited to poor solubility is anticipated. The dominant polar character of the hydroxyl and thioether groups will make it difficult for the molecule to be solvated by non-polar solvents.[5][10] While London dispersion forces will be present, they are unlikely to overcome the strong hydrogen bonding and dipole-dipole interactions between the solute molecules.

The following diagram illustrates the key decision points for predicting solubility based on solvent type.

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate quantitative solubility data. The following protocol outlines a standard method for determining the solubility of a liquid solute in an organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: In a series of vials, add a known volume of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a supersaturated solution. The presence of a separate liquid phase of the solute should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.[11]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the layer of undissolved solute.

-

Dilution: Dilute the aliquot of the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples and the standard solutions using a validated GC or HPLC method.

-

Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) | Qualitative Solubility |

| Polar Protic | Methanol | 32.7 | > 50 | Very Soluble |

| Ethanol | 24.5 | > 50 | Very Soluble | |

| Polar Aprotic | DMSO | 46.7 | > 40 | Very Soluble |

| Acetone | 20.7 | ~ 30 | Freely Soluble | |

| Acetonitrile | 37.5 | ~ 25 | Soluble | |

| Non-Polar | Toluene | 2.4 | < 1 | Sparingly Soluble |

| Hexane | 1.9 | < 0.1 | Insoluble |

Note: The values in this table are hypothetical and for illustrative purposes only. They should be replaced with experimentally determined data.

Conclusion

The solubility of this compound in organic solvents is dictated by its molecular structure, which features both polar (hydroxyl and thioether) and non-polar (carbon backbone) components. It is predicted to be highly soluble in polar protic and polar aprotic solvents and poorly soluble in non-polar solvents. For precise applications, the experimental protocol provided in this guide should be followed to obtain quantitative solubility data. This information is critical for the successful design of experiments and formulations involving this compound.

References

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- Royal Society of Chemistry. (2018, August 6).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Propanol. Retrieved January 27, 2026, from [Link]

- The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.

- American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-